molecular formula C25H28N4O4 B2554517 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-23-6

1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2554517
CAS RN: 1251594-23-6
M. Wt: 448.523
InChI Key: XUZLIOCTLRZLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosinase Inhibition

Overview: Tyrosinase is a key enzyme involved in melanin synthesis. Inhibiting tyrosinase can be beneficial for treating hyperpigmentation disorders and skin-related conditions.

Compound of Interest:

1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (1c): has demonstrated potent tyrosinase inhibition.

Findings:

Implications: 1c holds promise as a potent tyrosinase inhibitor for developing therapeutic agents to address hyperpigmentation-related conditions.

Urea Linkage for Amino Group Protection

Overview: Organic amines are often protected through carbamate bonds. The compound’s urea linkage can be employed for amino group protection and deprotection.

Compound of Interest: The compound’s urea linkage provides a chemically stable protective group for amino functionalities .

Applications:

Blatter Radical Structure

Overview: The compound 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) exhibits a unique structure-to-magnetism correlation.

Unique Features:

Research Directions: Exploring the relationship between structure and magnetism in radical compounds like 1 can lead to novel materials with tailored properties.

properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-16-8-13-20-23(31)21(25(32)28-18-9-11-19(33-2)12-10-18)14-29(24(20)26-16)15-22(30)27-17-6-4-3-5-7-17/h8-14,17H,3-7,15H2,1-2H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZLIOCTLRZLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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